BCN-exo-PEG7-Maleimide is classified under PEG linkers, specifically as a component of click chemistry reagents. It is produced by various chemical suppliers specializing in bioconjugation tools, such as AxisPharm and MedChemExpress, which provide high-purity reagents for research applications . This compound is particularly noted for its role in facilitating copper-free click chemistry, which enhances the efficiency and specificity of bioconjugation reactions.
The synthesis of BCN-exo-PEG7-Maleimide typically involves several steps that integrate the PEG chain with the BCN and maleimide functionalities. The general synthetic route may include:
This multi-step synthesis may involve careful control of reaction conditions to ensure high yield and purity of the final compound .
BCN-exo-PEG7-Maleimide participates in several key chemical reactions:
These reactions are vital for creating targeted drug delivery systems and developing imaging agents in biomedical research .
The mechanism by which BCN-exo-PEG7-Maleimide operates can be described as follows:
This mechanism highlights its utility in various applications within drug development and molecular biology .
BCN-exo-PEG7-Maleimide exhibits several notable physical and chemical properties:
These properties make it an ideal candidate for use in bioconjugation strategies .
BCN-exo-PEG7-Maleimide has a wide range of applications in scientific research:
These applications underscore its significance in advancing biomedical research and therapeutic development .
BCN-exo-PEG7-Maleimide (CAS 2143965-47-1) represents an advanced class of heterobifunctional linkers engineered to overcome long-standing challenges in site-selective bioconjugation. This compound integrates three distinct functional units: a Bicyclo[6.1.0]nonyne (BCN) group for copper-free click chemistry, a maleimide moiety for thiol-specific coupling, and a heptaethylene glycol (PEG7) spacer bridging these reactive termini. The molecular architecture creates a versatile platform for constructing complex bioconjugates under physiological conditions without perturbing native biological processes. Research demonstrates that the strategic combination of these elements addresses critical limitations in biomolecular ligation, including slow reaction kinetics, solvent incompatibility, and steric interference in crowded biological environments [1] [2] [5]. The systematic design exemplifies how rational molecular engineering enables precise connectivity between diverse biomolecules, ranging from proteins and peptides to nanoparticles and therapeutic payloads, thereby expanding the toolkit for chemical biology and drug development.
The Bicyclo[6.1.0]nonyne (BCN) moiety serves as the bioorthogonal workhorse in BCN-exo-PEG7-Maleimide, enabling rapid, copper-free conjugation through strain-promoted azide-alkyne cycloaddition (SPAAC). BCN belongs to the cyclooctyne family, characterized by a distorted C≡C bond constrained within an eight-membered ring system. This structural distortion imposes significant transannular strain, elevating the energy state of the alkyne by approximately 19 kcal/mol compared to unstrained linear alkynes. The strained triple bond functions as a spring-loaded reactant, dramatically lowering the activation energy barrier for [3+2] cycloaddition with azides [1] [8]. Unlike copper-catalyzed azide-alkyne cycloadditions (CuAAC), which require toxic metal catalysts that can denature proteins or damage cells, SPAAC proceeds spontaneously under physiological conditions through a concerted mechanism. The reaction generates a stable 1,2,3-triazole linkage without producing cytotoxic byproducts, making it exceptionally suitable for in vivo applications and sensitive biological systems [3] [6].
Kinetic analyses reveal that BCN derivatives exhibit reaction rates (k₂) ranging from 0.1 to 1.0 M⁻¹s⁻¹ with aromatic azides in aqueous media, with exo-BCN isomers demonstrating approximately 3-fold faster kinetics than their endo counterparts due to reduced steric shielding of the triple bond [8] [10]. This rate profile represents an optimal balance between reactivity and stability—sufficiently rapid for efficient conjugation at low millimolar concentrations yet stable enough to permit handling in aqueous buffers. The BCN unit further distinguishes itself through its compact bicyclic structure (molecular radius ~4.2 Å) compared to bulkier alternatives like dibenzocyclooctyne (DBCO), minimizing potential steric interference with the biological activity of conjugated molecules [1] [4]. Upon cycloaddition, the reaction transitions through a dipolar intermediate that collapses to form two regioisomeric triazoles, with the 1,5-disubstituted isomer predominating (>85%) due to favorable orbital overlap geometry [8].
Table 1: Comparative Kinetics of Bioorthogonal Dienophiles with Azides
| Dienophile | Structure | Rate Constant (k₂, M⁻¹s⁻¹) | Advantages |
|---|---|---|---|
| BCN-exo | Bicyclic, medium strain | 0.5–1.0 | Balanced reactivity/stability, minimal sterics |
| DBCO | Extended fused rings | 0.2–3.0 | Higher strain energy |
| TCO | Planar strained alkene | >1000 | Ultrafast kinetics |
| OCT | Monocyclic cyclooctyne | 0.03–0.07 | Low background reactivity |
The bioorthogonal integrity of BCN remains uncompromised in complex biological milieus, as evidenced by studies showing negligible reaction with endogenous nucleophiles such as thiols, amines, or carboxylates at concentrations below 10 mM. This fidelity enables selective conjugation even in cellular lysates or serum-containing media where competing functional groups abound [3] [6]. The BCN-azide ligation has been successfully deployed for diverse applications including live-cell labeling of metabolically incorporated azidosugars, surface functionalization of nanoparticles, and construction of antibody-drug conjugates (ADCs), validating its robustness as a conjugation strategy [1] [6].
The maleimide terminus of BCN-exo-PEG7-Maleimide provides a complementary conjugation pathway through Michael addition to thiol groups, predominantly targeting cysteine residues in proteins and peptides. This electrophile exhibits exceptional thiophilicity, with second-order rate constants for thiol addition typically exceeding 100 M⁻¹s⁻¹ at pH 7.0—approximately 1,000-fold faster than amine acylation under identical conditions. The reaction proceeds through attack of the thiolate anion (RS⁻) on the electron-deficient double bond of maleimide, forming a stable thioether linkage with a dissociation constant (Kd) below 10⁻⁹ M [4] [7] [10]. The pH dependence of this reaction follows a sigmoidal profile, with optimal conjugation occurring between pH 6.5 and 7.5 where thiol ionization is favorable but maleimide hydrolysis remains minimal. Below pH 6.0, protonation of cysteine thiols (pKa ~8.5) dramatically reduces reactivity, while above pH 8.0, competing hydrolysis becomes significant [7].
Maleimide specificity for thiols versus other nucleophiles stems from both kinetic and thermodynamic factors. Primary amines (e.g., lysine side chains) exhibit approximately 100-fold slower addition rates due to their lower nucleophilicity at physiological pH (α-amino pKa ~9–10) and the reversible nature of imide formation. Histidine residues, despite their enhanced nucleophilicity, form unstable adducts that readily hydrolyze. Comprehensive nucleophile screening studies demonstrate that maleimide-thiol conjugation achieves >95% selectivity when performed at 4–25°C for 1–2 hours using stoichiometric reagent ratios, minimizing off-target reactions [7] [10].
Table 2: Relative Reactivity of Maleimide with Biological Nucleophiles
| Nucleophile | Representative Residue | Relative Rate (kᵣₑₗ) | Adduct Stability |
|---|---|---|---|
| Thiol | Cysteine | 1.00 (reference) | Stable thioether |
| Thiolate | Deprotonated cysteine | 250–500 | Stable thioether |
| α-Amine | N-terminus, lysine | 0.01–0.05 | Reversible imide |
| Imidazole | Histidine | 0.001–0.01 | Unstable complex |
| Phenolate | Tyrosine | <0.001 | Reversible adduct |
Despite its robust reactivity, the maleimide-thioether bond exhibits vulnerabilities in biological environments. Recent investigations confirm retro-Michael reactions can occur in vivo, particularly in blood plasma where free thiols catalyze adduct reversal at rates up to 5% per day. Additionally, maleimide succinimide rings undergo slow hydrolysis (t₁/₂ ~10–100 hours depending on temperature and pH) to maleamic acid derivatives, which lack reactivity toward thiols [7]. Structural analyses indicate that hydrolysis proceeds preferentially at the exo-carbonyl position, generating an open-chain carboxylate that eliminates the conjugation capability. To mitigate these limitations, optimized protocols recommend immediate use of maleimide conjugates after preparation, storage at acidic pH (pH 4–5) to retard hydrolysis, or the emerging strategy of hydrolyzing the maleimide deliberately to stabilize the linkage before in vivo administration [4] [7].
The heptaethylene glycol (PEG7) spacer in BCN-exo-PEG7-Maleimide serves as a critical molecular tether that addresses two fundamental challenges in bioconjugation: hydrophobic aggregation and steric exclusion. Comprising seven repeating -CH₂CH₂O- units, this hydrophilic polymer segment dramatically enhances aqueous solubility, with logP values for PEG7-conjugated compounds typically 2–3 units lower than their non-PEGylated counterparts. Molecular dynamics simulations reveal that each ethylene glycol unit coordinates 2–3 water molecules through hydrogen bonding, creating a hydration shell that prevents aggregation of hydrophobic payloads. This solvation effect is quantified by solubility studies showing BCN-exo-PEG7-Maleimide achieves concentrations >50 mM in aqueous buffers—10-fold higher than analogous linkers with shorter PEG chains [2] [5] [9].
Beyond solubility enhancement, the PEG7 spacer functions as a flexible molecular arm that minimizes steric interference between conjugated entities. With an extended length of approximately 30 Å and persistence length of ~3.8 Å per ethylene glycol unit, PEG7 adopts a dynamic coil conformation that samples a spherical volume with 18 Å radius. This configuration provides sufficient reach to bypass surface exclusion effects when conjugating bulky biomolecules, such as antibodies (~150 kDa) or nanoparticle surfaces. Comparative studies demonstrate that PEG7 spacers increase conjugation efficiency by 60–80% relative to shorter tethers (e.g., PEG2 or PEG4) when linking proteins to solid surfaces or nanoparticles, as quantified by surface plasmon resonance and fluorescence binding assays [2] [5].
The spacer's flexibility derives from low rotational barriers around C-O bonds (1–2 kcal/mol), enabling rapid conformational transitions that accommodate geometric mismatches between conjugation partners. This dynamic behavior is captured through fluorescence resonance energy transfer (FRET) studies showing that PEG7-linked dye-quencher pairs exhibit 30% higher efficiency than equivalent rigid linkers, indicative of closer average proximity. Importantly, PEG7 maintains bioorthogonal reagent performance by preventing hydrophobic collapse of the BCN group while positioning the maleimide for optimal thiol accessibility [2] [5] [9].
Table 3: Physicochemical Properties of Polyethylene Glycol Spacers
| Parameter | PEG2 | PEG4 | PEG7 | Functional Impact |
|---|---|---|---|---|
| Molecular Weight | 88 Da | 176 Da | 308 Da | Reduced renal clearance |
| Extended Length | 8 Å | 16 Å | 30 Å | Overcomes steric exclusion |
| Hydration Shell | 4–6 H₂O | 8–12 H₂O | 14–21 H₂O | Enhanced solubility |
| logP (vs. alkyl) | -0.9 | -1.7 | -2.5 | Decreased aggregation |
| Conformational States | 4 | 16 | >100 | Enhanced binding efficiency |
Despite these advantages, PEG spacers introduce potential limitations, including increased hydrodynamic radius that may reduce tissue penetration and possible immunogenicity with repeated in vivo administration. However, the PEG7 length represents an optimal compromise, as immunogenicity studies detect negligible anti-PEG antibodies against PEG polymers below 10 units. Furthermore, the spacer does not significantly increase polydispersity, as evidenced by nuclear magnetic resonance and mass spectrometry analyses showing >95% purity for commercial BCN-exo-PEG7-Maleimide preparations [5] [9]. These characteristics solidify PEG7's role as an indispensable component in the design of high-performance bioconjugation reagents, enabling applications ranging from precision therapeutics to advanced diagnostic probes.
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1